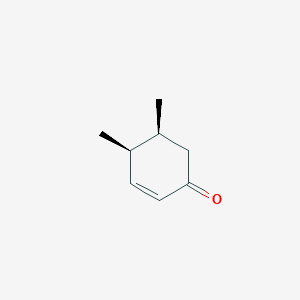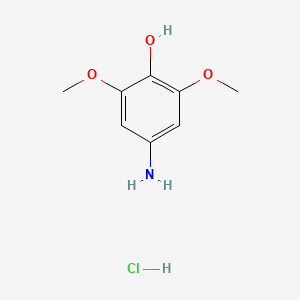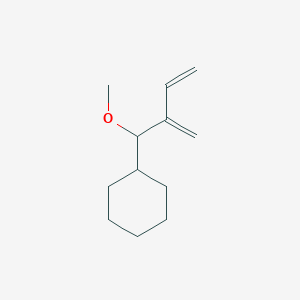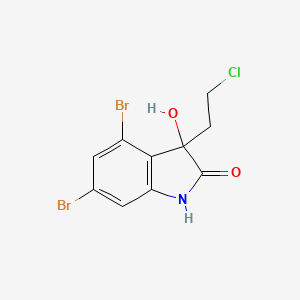
Agn-PC-0JU859
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0JU859 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JU859 typically involves the reduction of silver salts in the presence of specific organic ligands. One common method is the polyol chemical reduction method, where silver nitrate is reduced using ethylene glycol in the presence of a stabilizing agent such as polyvinylpyrrolidone. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The final product is typically purified through filtration and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0JU859 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involving this compound can occur in the presence of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or silver nanoparticles .
Applications De Recherche Scientifique
Agn-PC-0JU859 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Agn-PC-0JU859 involves its interaction with cellular components and enzymes. The compound exerts its effects by disrupting the cell membrane and interfering with essential metabolic processes. Molecular targets include proteins and nucleic acids, leading to the inhibition of cell growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nitrate (AgNO3): Similar to Agn-PC-0JU859, silver nitrate is used for its antimicrobial properties and in various chemical reactions.
Silver Azide (AgN3): Known for its explosive properties, silver azide is used in detonators and other pyrotechnic applications.
Silver Pentazolate (AgN5): This compound is studied for its high-energy density and potential use in propulsion systems.
Uniqueness of this compound
This compound stands out due to its unique combination of chemical reactivity and stability. Unlike other silver compounds, it offers a balance between reactivity and safety, making it suitable for a wide range of applications without the risks associated with more reactive or unstable compounds .
Propriétés
Numéro CAS |
184587-78-8 |
|---|---|
Formule moléculaire |
C10H8Br2ClNO2 |
Poids moléculaire |
369.43 g/mol |
Nom IUPAC |
4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15) |
Clé InChI |
ZRDJKQFIKGOBIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


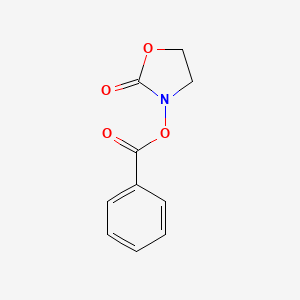
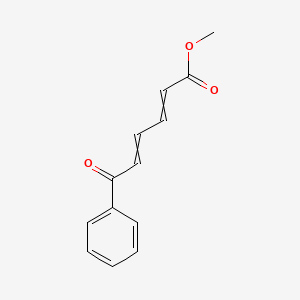
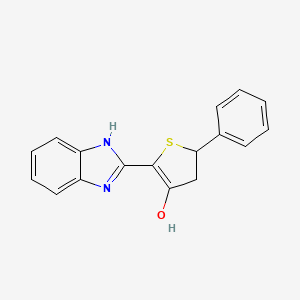
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)

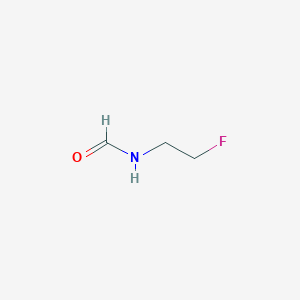
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
